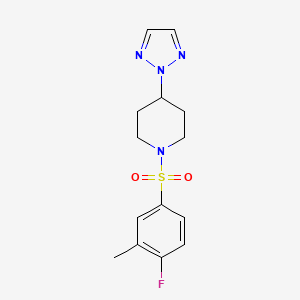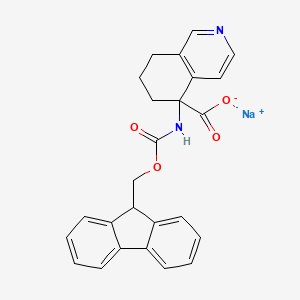
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-methoxyphenyl)acetamide, also known as BPTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTAA is a thiazole derivative that has been synthesized using a variety of methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Scientific Research Applications
Synthesis and Biological Activities
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-methoxyphenyl)acetamide and its derivatives have been extensively studied in the field of medicinal chemistry. A significant application is in the development of selective β3-adrenergic receptor agonists, which have potential in treating obesity and type 2 diabetes. Such compounds, including related thiazole derivatives, have shown potent agonistic activity and significant hypoglycemic effects in rodent models of diabetes (Maruyama et al., 2012).
These compounds also exhibit notable anticancer activities. For instance, certain thiazole derivatives have demonstrated selective inhibition of leukemia cell lines (Havrylyuk et al., 2013). Similarly, other synthesized thiazole compounds have shown significant anti-bacterial and anti-fungal activities, highlighting their potential in antimicrobial therapies (Saravanan et al., 2010).
Antiproliferative and Antitumor Effects
The antiproliferative effect of benzophenone-thiazole derivatives has been observed, particularly in inhibiting Vascular Endothelial Growth Factor A (VEGF-A), a key molecule in angiogenesis and cancer progression. These compounds, including this compound, have shown promising results in in vitro and in vivo studies (Prashanth et al., 2014).
Thiazole derivatives have also been investigated for their anticancer activities against various cancer cell lines, with certain compounds exhibiting considerable activity (Yurttaş et al., 2015).
Antioxidant and Anti-inflammatory Properties
- Research has highlighted the antioxidant and anti-inflammatory properties of novel thiazole derivatives. These compounds have been evaluated for their efficacy in scavenging free radicals and inhibiting inflammatory responses, which are crucial in the treatment of various chronic diseases (Koppireddi et al., 2013).
Enzyme Inhibitory Activities
- Thiazole derivatives have been synthesized to explore their potential as enzyme inhibitors. For example, certain compounds have shown good activity against carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes, which are targets for treating various neurological and metabolic disorders (Virk et al., 2018).
properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S/c1-30-20-14-12-17(13-15-20)16-21(28)26-25-27-22(18-8-4-2-5-9-18)24(31-25)23(29)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTNHYCXSQFEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide](/img/structure/B2445750.png)
![6-Methoxy-9,10-dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2445752.png)
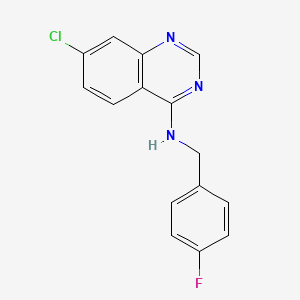
![N-(cyanomethyl)-2-[(furan-2-yl)formamido]-N-methyl-3-phenylpropanamide](/img/structure/B2445755.png)
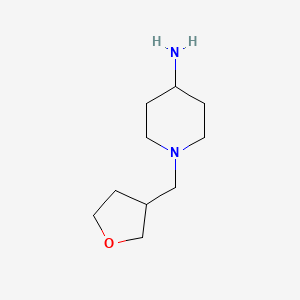
![N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2445759.png)
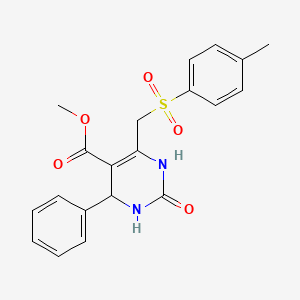
![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2445763.png)
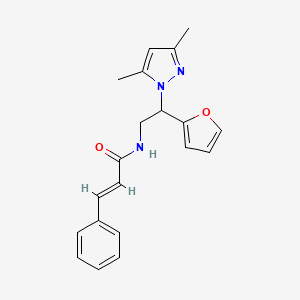
![2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2445767.png)

![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2445769.png)
